(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386190
InChI: InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1
SMILES:
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC17386190

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione -

Specification

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
IUPAC Name 5-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1
Standard InChI Key IICWMVJMJVXCLY-VIFPVBQESA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (S)-5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, with the (S) configuration denoting the absolute stereochemistry at the piperidine ring’s 3rd position . Its molecular formula is C₁₃H₁₁N₃O₄, yielding a molecular weight of 273.24 g/mol . The structure comprises two fused heterocyclic systems: an isoindoline-1,3-dione (phthalimide) and a 2,6-dioxopiperidine (glutarimide) (Fig. 1).

PropertyValueSource
Melting point>300 °C
Boiling point603.8±50.0 °C (Predicted)
Density1.570±0.06 g/cm³ (Predicted)
SolubilityAqueous Base (Slight), DMSO
pKa10.83±0.40 (Predicted)

Figure 1: 2D structure of (S)-5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The (S)-configured carbon is highlighted (PubChem CID: 9816958) .

Stereochemical Considerations

The (S) enantiomer exhibits distinct biological activity compared to its (R) counterpart, as stereochemistry critically influences binding to cereblon . The piperidine ring’s 3-position chirality determines the spatial orientation of the dioxopiperidine moiety, which is essential for recruiting CRBN in PROTAC designs .

Synthesis and Synthetic Routes

Key Synthetic Strategies

The compound is typically synthesized via a multi-step protocol:

  • Amination of 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Nitration followed by reduction introduces the 5-amino group on the phthalimide core .

  • Chiral Resolution: Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR (400 MHz, CDCl₃/CD₃OD): Peaks at δ 8.40–8.18 (m, 1H, aromatic), 7.76–7.60 (m, 3H, phthalimide protons), and 5.08–4.73 (m, 2H, piperidine protons) .

  • ¹³C-NMR: Carbonyl resonances at δ 170–175 ppm (dioxopiperidine and phthalimide C=O) .

Mass Spectrometry:

  • LC-MS: [M+H]⁺ at m/z 273.24, consistent with the molecular formula .

Pharmacological and Biomedical Applications

Immunomodulatory and Anti-inflammatory Activity

The compound’s phthalimide-glutarimide scaffold enables CRBN binding, mimicking IMiDs like lenalidomide . CRBN recruitment triggers ubiquitination and degradation of substrate proteins (e.g., IKZF1/3), making it valuable in treating hematologic malignancies .

Role in PROTAC Development

As a CRBN-binding warhead, it is incorporated into PROTACs to degrade disease-causing proteins. For example, PROTACs targeting Bruton’s tyrosine kinase (BTK) or androgen receptor (AR) use this moiety to hijack the ubiquitin-proteasome system .

Table 2: PROTACs Incorporating (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

PROTAC TargetStructureEfficacy (IC₅₀)Source
BTKBTK ligand-(PEG linker)-CRBN ligand5–10 nM
AREnzalutamide-(alkyl linker)-CRBN ligand<50 nM

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC Purity: >98% purity achieved using C18 columns (mobile phase: acetonitrile/0.1% TFA) .

  • Chiral HPLC: Chiralpak AD-H column confirms enantiomeric excess >99% for the (S)-form .

Future Directions and Challenges

  • Optimizing Bioavailability: Structural modifications (e.g., PEGylation) may improve solubility and blood-brain barrier penetration .

  • Reducing Off-Target Effects: Structure-activity relationship (SAR) studies aim to enhance CRBN-binding specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator